molecular formula C19H18N4O2 B2609133 N-((6-phenylpyrimidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2319786-85-9

N-((6-phenylpyrimidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2609133
CAS No.: 2319786-85-9
M. Wt: 334.379
InChI Key: WFZALLXMMRECJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .

Scientific Research Applications

Pharmacological and Biological Activities

Research on synthetic compounds, such as phenothiazines, has shown significant biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing penetration through biological membranes. Such research underlines the potential pharmacological applications of complex organic molecules, which could be relevant to exploring the applications of the specified compound (Pluta, Morak-Młodawska, & Jeleń, 2011).

Environmental Fate and Toxicity

Investigations into the environmental fate and toxicity of antibiotics, including their occurrence in water bodies and impacts on non-target species, highlight the environmental relevance of chemical compounds. These studies suggest the importance of understanding the environmental persistence and potential ecological impacts of chemicals, which would also apply to the environmental assessment of "N-((6-phenylpyrimidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide" (Kovaláková et al., 2020).

Chemical Analysis and Detection

The development of analytical methods for determining the antioxidant activity of compounds, highlighting the significance of comprehensive chemical analysis in evaluating the properties and potential applications of chemical substances. These methodologies, including spectrophotometry and electrochemical assays, could be essential in characterizing "this compound" and understanding its biological or environmental effects (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological targets .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(18-15-8-4-5-9-17(15)25-23-18)20-11-14-10-16(22-12-21-14)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZALLXMMRECJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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